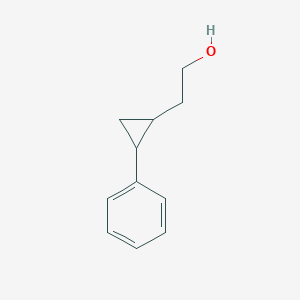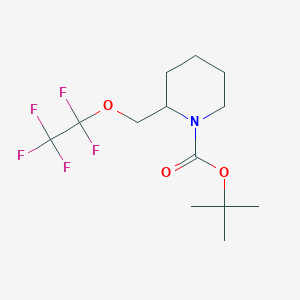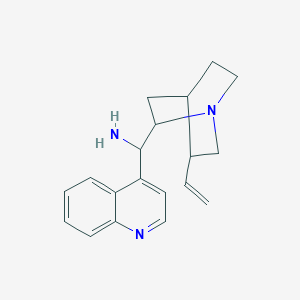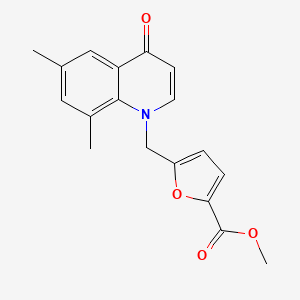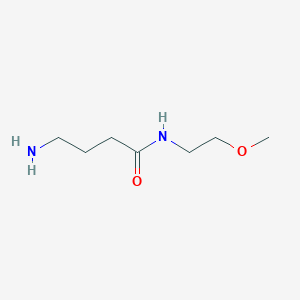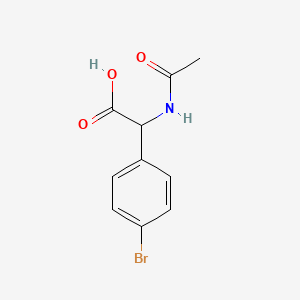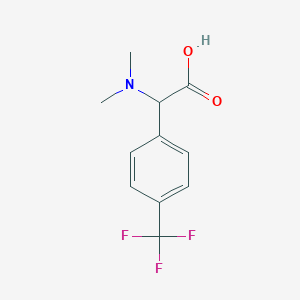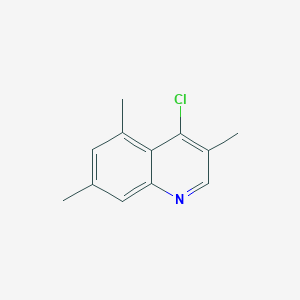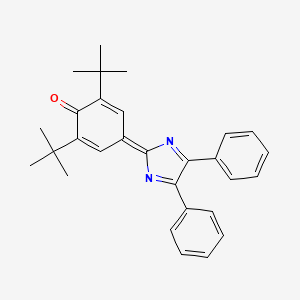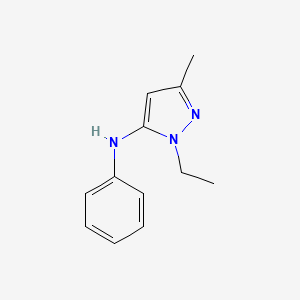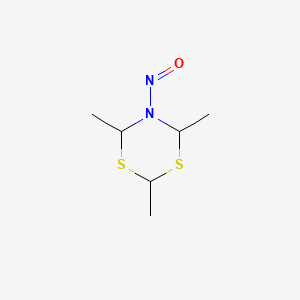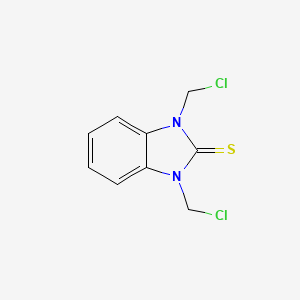
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- typically involves the alkylation of benzimidazole-2-thione with chloromethylating agents. One common method includes the reaction of benzimidazole-2-thione with formaldehyde and hydrochloric acid, resulting in the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.
Industrial Applications: It is used in the synthesis of polymers and materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- involves its interaction with biological macromolecules. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes . This covalent binding can disrupt the function of enzymes and other proteins, making it a potent inhibitor in various biological systems.
Comparison with Similar Compounds
Similar compounds to 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- include other benzimidazole derivatives such as:
Benzimidazole-2-thione: Lacks the chloromethyl groups, making it less reactive but still biologically active.
1,3-Dimethylbenzimidazole-2-thione: Features methyl groups instead of chloromethyl groups, resulting in different reactivity and applications.
Benzimidazole-2-sulfonamide: Contains a sulfonamide group, providing different biological activities and uses.
The uniqueness of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- lies in its enhanced reactivity due to the presence of chloromethyl groups, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
59103-38-7 |
|---|---|
Molecular Formula |
C9H8Cl2N2S |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
1,3-bis(chloromethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C9H8Cl2N2S/c10-5-12-7-3-1-2-4-8(7)13(6-11)9(12)14/h1-4H,5-6H2 |
InChI Key |
UPAHZHGIEZDMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
